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Introduction and Mechanism of Action

Miransertib (ARQ 092) is an investigational, orally administered small molecule inhibitor that selectively

targets all isoforms of the serine/threonine kinase AKT (protein kinase B). As an allosteric inhibitor,

Miransertib binds to the space between the Pleckstrin Homology (PH) domain and the catalytic kinase

domain of AKT, stabilizing it in an inactive conformation. This binding mode prevents AKT membrane

translocation and subsequent phosphorylation at key activation sites (Thr308 and Ser473), thereby inhibiting

downstream signaling through the PI3K-AKT-mTOR pathway [1] [2]. This pathway is critically

dysregulated in various hyperproliferative disorders, making Miransertib a promising therapeutic agent for

conditions driven by activating mutations in AKT1 or upstream pathway components. The drug has

demonstrated particular relevance for rare overgrowth syndromes, including Proteus syndrome (caused by

somatic AKT1 p.Glu17Lys mutations) and PIK3CA-related overgrowth spectrum (PROS) disorders [3]

[4] [5].

Clinical Administration Protocols

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 10 Tech Support

https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://www.smolecule.com/products/s002503?utm_src=pdf-interest
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://www.nature.com/articles/s41598-023-35122-7
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0206920
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6996520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296598/
https://ojrd.biomedcentral.com/articles/10.1186/s13023-021-01745-0
https://www.smolecule.com/products/s002503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Dosing Regimen and Escalation

Clinical trials have established standardized dosing protocols for Miransertib administration, primarily

based on body surface area (BSA) calculations. The following table summarizes the key dosing parameters:

Table 1: Miransertib Dosing Protocol in Clinical Trials

Parameter Initial Dose (Cycle 1-3)
Maintenance Dose
(Cycle 4+)

Maximum Daily
Dose

Dosage 15 mg/m² once daily 25 mg/m² once daily 45 mg

Cycle Duration 28 days 28 days -

Dose Escalation
Criteria

After 3 cycles with no clinically

significant drug-related toxicity

- -

Administration Oral, with or without food Oral, with or without

food

-

The dose escalation from 15 mg/m² to 25 mg/m² after the initial three cycles is contingent upon adequate

tolerance without significant drug-related toxicities [4] [6]. For patients transitioning from compassionate

use programs to clinical trials, the protocol permits continuation at their current dose, not exceeding 45 mg

daily [6].

Pre-Treatment Assessment and Eligibility

Prior to initiating Miransertib treatment, comprehensive baseline assessments are mandatory:

Molecular Diagnosis: Confirmation of somatic AKT1 mutation (for Proteus syndrome) or PIK3CA
mutation (for PROS) from a CLIA-certified laboratory or international equivalent [6].

Disease Status Documentation: Evidence of progressive and measurable disease with reported
worsening in the past 12 months [6].

Laboratory Evaluation: Complete blood count, renal and liver function tests, fasting lipid profile, and
urinalysis [7].
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Cardiac Function Assessment: Electrocardiogram and, in some cases, transthoracic

echocardiogram [7] [6].
Baseline Imaging: Volumetric MRI of target lesions/overgrowth areas is recommended for objective

response assessment [7] [5].

Table 2: Key Laboratory Inclusion Criteria

Parameter
Minimum
Requirement

Maximum Allowable

Hemoglobin 10.0 g/dL -

Absolute Neutrophil Count 1.5 × 10⁹/L -

Platelet Count 150 × 10⁹/L -

AST/ALT - 3 × ULN

Total Bilirubin - 2 × ULN

Fasting Glucose - 160 mg/dL (age >12) or 180 mg/dL (age
≤12)

Glycated Hemoglobin
(HbA1c)

- 8% (64 mmol/mol)

Exclusion criteria include uncontrolled diabetes mellitus requiring regular medication, clinically significant

cardiac disorders, and major surgery within four weeks of treatment initiation [6].

Safety Monitoring and Adverse Event Management

Safety Profile and Common Adverse Events

Miransertib has demonstrated a generally tolerable safety profile in clinical trials. The most frequently

observed adverse events (AEs) are summarized below:
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Table 3: Common Adverse Events Associated with Miransertib Treatment

Adverse Event Incidence in MOSAIC Study
Typical
Grade

Management
Recommendations

Decreased
Neutrophil Count

12.2% (6/49) 1-2 Monitor CBC; consider dose
interruption for Grade 3+

Increased Blood
Insulin

10.2% (5/49) 1-2 Monitor fasting glucose/HbA1c;
dietary counseling

Stomatitis 10.2% (5/49) 1-2 Oral hygiene; topical analgesics

Dry Mouth Reported in case studies 1 Sugar-free lozenges, increased

fluid intake

Loose/Painful
Dentition

Reported in patients with pre-

existing periodontal disease

1-2 Dental evaluation pre-treatment;

supportive care

In the phase 1/2 MOSAIC study, only one participant (2.0%) experienced a Grade 3 drug-related adverse

event (deep vein thrombosis). No drug-related adverse events led to study discontinuation or death [4]. Most

AEs were manageable with supportive care or dose modifications, and some resolved spontaneously without

intervention [3].

Monitoring Schedule and Protocol

A comprehensive monitoring protocol should be implemented throughout Miransertib treatment:

Weekly during initial treatment: Assessment for glycosuria and point-of-care testing for
hyperglycemia [7].

Monthly (first 3 months): Complete blood count, renal function, liver function, and bone profile [3].
Every 8 weeks (after initial period): Repeat laboratory evaluations for the duration of treatment [7].

Regular imaging intervals: Volumetric MRI every 3 months for objective response assessment in
target lesions [7] [5].

Continuous monitoring: Adverse events should be documented throughout treatment and for 30
days after the last dose, with severity graded according to CTCAE version 5.0 [6].
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Efficacy Assessment Methodologies

Primary Endpoint Assessment

Clinical trials for Proteus syndrome have utilized specific methodologies for efficacy assessment:

Cerebriform Connective Tissue Nevus (CCTN) Evaluation: For plantar CCTN, standardized digital

photography with blinded independent central review is employed. Response is defined as ≤5%
increase in the proportion of plantar involvement from baseline after 26 cycles [6].

Volumetric MRI Analysis: Serial volumetric MRI using standardized protocols (e.g., DIXON
sequences) analyzed by radiologists blinded to the patient's visit schedule provides quantitative

assessment of overgrowth changes. Software platforms like Dynamika (Image Analysis Group) can
be utilized for this purpose [7] [5].

Patient-Reported Outcomes and Functional Measures

Secondary efficacy endpoints include:

Pain Assessment: Numeric Rating Scale-11 (NRS-11) Pain Rating Scale [6].

Physical Function: PROMIS instruments (Pediatric Upper Extremity Short Form 8a, Mobility Short
Form 8a, Physical Function Short Form 8b) [6].

Quality of Life: Pediatric Quality of Life Inventory (PedsQL) [6].

Pharmacodynamic and Biomarker Assessments

Pathway Inhibition Analysis

Protocols have been established to demonstrate target engagement and pathway inhibition:

Phospho-AKT Analysis: Immunohistochemical staining or Western blotting of affected tissue for

phosphorylated AKT (Ser473) demonstrates pathway inhibition. A 50% reduction in pAKT has been
used as a pharmacodynamic endpoint in prior studies [5].

Metabolic Biomarkers: Monitoring of D-dimer and fibrinogen levels as biomarkers of disease activity
in Proteus syndrome [6].
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The following diagram illustrates the mechanistic pathway of Miransertib and the experimental workflow

for pharmacodynamic assessment:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 10 Tech Support

https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://www.smolecule.com/products/s002503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Miransertib Mechanism and PD Assessment Protocol
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Special Considerations and Compendium

Special Populations

Pediatric Patients: Miransertib has been administered to children as young as 2 years old with

PROS and Proteus syndrome, with dosing calculated based on BSA [4] [5].
Compassionate Use: Applications for compassionate use require approval from institutional

drug/therapeutics committees and relevant regulatory authorities, with adherence to adverse event
reporting systems [7].

Surgical Planning: Major surgical procedures require a 4-week washout period before initiating
Miransertib treatment [6].

Concomitant Medications

Anticoagulants: Patients with Proteus syndrome and thrombophilia may require continued

anticoagulation management with careful monitoring [3].
Antiepileptics: Patients with PROS and seizure disorders may require maintenance antiepileptic

therapy with appropriate drug interaction monitoring [5].

Conclusion

Miransertib represents a promising targeted therapeutic approach for rare overgrowth disorders driven by

PI3K-AKT pathway mutations. The administration protocols outlined provide a framework for safe and

standardized use in clinical trials, with comprehensive safety monitoring and efficacy assessment

methodologies. Continued investigation through clinical trials will further refine these protocols and

establish the long-term therapeutic potential of Miransertib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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